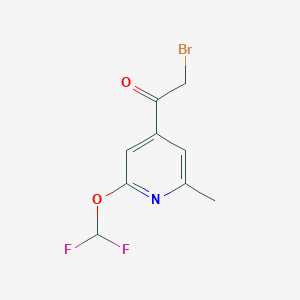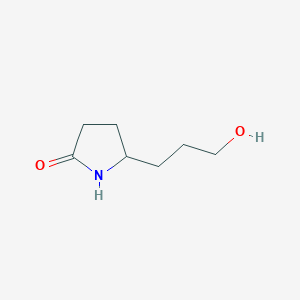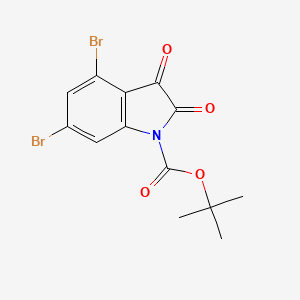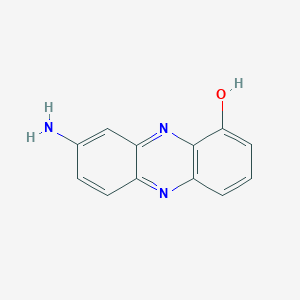
2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H7BrF2NO2 It is a brominated ethanone derivative with a difluoromethoxy and methyl-substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-(difluoromethoxy)-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The difluoromethoxy and methyl groups can enhance its binding affinity and specificity for certain molecular targets. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethan-1-one
- 2-Bromo-1-(2-chlorophenyl)ethan-1-one
- 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
Uniqueness
2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one is unique due to the presence of both difluoromethoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and binding affinity for specific targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C9H8BrF2NO2 |
|---|---|
Peso molecular |
280.07 g/mol |
Nombre IUPAC |
2-bromo-1-[2-(difluoromethoxy)-6-methylpyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H8BrF2NO2/c1-5-2-6(7(14)4-10)3-8(13-5)15-9(11)12/h2-3,9H,4H2,1H3 |
Clave InChI |
ALWAEEXQPQBFQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)OC(F)F)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)





![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)

![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)


![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)


